2-Bromo-4-methylaniline (CAS 583-68-6), also known as 2-bromo-p-toluidine, is a highly versatile, bifunctional aromatic amine utilized extensively in advanced organic synthesis, agrochemical manufacturing, and ligand design. Featuring both a reactive primary amine and an ortho-positioned bromine atom on a para-methylated benzene ring, this compound serves as a critical linchpin for complex carbon-carbon and carbon-heteroatom bond formations. It is a liquid at standard conditions (melting point 14–16 °C, boiling point 240 °C) with a density of 1.5 g/mL, making it readily processable in standard industrial solvent systems. For procurement professionals and synthetic chemists, procuring this pre-functionalized building block is essential for streamlining the synthesis of Buchwald-Hartwig amination products, Suzuki-Miyaura cross-coupling intermediates, and highly tuned alpha-diimine polymerization catalysts.
Attempting to substitute 2-bromo-4-methylaniline with its non-halogenated baseline, 4-methylaniline, introduces severe bottlenecks in synthetic workflows. Direct ortho-bromination of 4-methylaniline is sterically and electronically hindered, resulting in sluggish reaction kinetics and poor yields (often ~30%), which drives up raw material waste and processing time [1]. Conversely, substituting with the chlorinated analog, 2-chloro-4-methylaniline, drastically impairs reactivity in downstream palladium-catalyzed cross-couplings. The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond forces manufacturers to rely on expensive, highly specialized phosphine ligands (e.g., XPhos, SPhos) and elevated temperatures to achieve acceptable conversions [2]. Procuring the exact bromo-methyl derivative ensures immediate, high-yield compatibility with standard, cost-effective catalytic systems.
Exhibits higher N-hydroxylation rate and 2× mutagenicity; toxicological endpoint context may differ significantly.
Electronic and leaving-group profiles alter cross-coupling reactivity and regioselectivity; reaction outcomes may shift.
Different substitution pattern changes directing effects; condensation and cyclization outcomes may not transfer directly.
Direct bromination of 4-methylaniline to synthesize the 2-bromo derivative is notoriously inefficient due to the directing effects and steric hindrance of the existing amine and methyl groups. Studies demonstrate that this reaction is sluggish and typically yields only about 30% of the desired 2-bromo-4-methylaniline. By procuring 2-bromo-4-methylaniline directly, manufacturers completely eliminate this low-yield, waste-intensive halogenation step, securing a pure bifunctional starting material that is immediately ready for downstream coupling [1].
| Evidence Dimension | Synthesis yield of the ortho-bromo derivative |
| Target Compound Data | 100% ready-to-use functionalized precursor |
| Comparator Or Baseline | 4-methylaniline (yields ~30% of the target upon direct bromination) |
| Quantified Difference | ~70% material loss avoided by direct procurement |
| Conditions | Electrophilic aromatic bromination conditions |
Eliminating a low-yield upstream halogenation step significantly reduces raw material waste and accelerates the overall manufacturing timeline.
In industrial cross-coupling applications, such as Buchwald-Hartwig aminations and Suzuki-Miyaura reactions, the C-Br bond of 2-bromo-4-methylaniline demonstrates vastly superior reactivity compared to the C-Cl bond of 2-chloro-4-methylaniline. Aryl bromides routinely achieve high conversion rates (>85%) using standard, inexpensive palladium catalysts (e.g., Pd(OAc)2 or Pd(PPh3)4) at low loadings (1–5 mol%). In contrast, activating the corresponding aryl chloride requires significantly higher energy input and the use of premium, sterically demanding ligands to overcome the stronger carbon-chlorine bond [1].
| Evidence Dimension | Cross-coupling conversion efficiency |
| Target Compound Data | High conversion (>85%) with standard Pd catalysts at 1-5 mol% |
| Comparator Or Baseline | 2-chloro-4-methylaniline (Requires premium ligands and higher temperatures) |
| Quantified Difference | Substantial reduction in catalyst cost and energy requirements |
| Conditions | Standard Pd-catalyzed cross-coupling environments (e.g., Suzuki or Buchwald-Hartwig) |
Utilizing the bromo-derivative lowers catalyst expenditure and allows for milder reaction conditions, which is crucial for scaling up pharmaceutical intermediates.
When designing advanced catalysts, such as alpha-diimine nickel precatalysts, the para-methyl group of 2-bromo-4-methylaniline provides a distinct electronic advantage over the unsubstituted 2-bromoaniline. The methyl group acts as an electron-donating moiety, subtly increasing the electron density at the amine nitrogen (predicted pKa ~2.97). This electronic modulation has been shown to directly enhance the catalytic activity of the resulting metal complexes and increase the molecular weight and branching density of synthesized polyethylene elastomers, following a clear electronic trend where electron-donating groups outperform baseline hydrogen substituents [1].
| Evidence Dimension | Catalytic activity and polymer molecular weight |
| Target Compound Data | Enhanced electron donation (p-methyl group) leading to higher polymer molecular weight |
| Comparator Or Baseline | 2-bromoaniline (Baseline electronic profile, lower relative activity) |
| Quantified Difference | Measurable increase in catalytic activity and polymer branching density |
| Conditions | Alpha-diimine nickel-catalyzed olefin polymerization |
Provides the precise electronic profile required to synthesize high-performance polymerization catalysts that demand specific electron-donating properties.
2-Bromo-4-methylaniline exhibits excellent processability in standard industrial-scale transformations. For instance, it serves as a highly reliable precursor in diazotization workflows; it can be diazotized and subsequently hydrolyzed to yield 2-bromo-p-cresol with an exceptional yield of 95%. This near-quantitative conversion demonstrates its stability and minimal susceptibility to unwanted azo-coupling side reactions, making it an ideal starting material for generating complex halogenated phenols and agrochemical intermediates [1].
| Evidence Dimension | Conversion yield in diazotization/hydrolysis |
| Target Compound Data | 95% yield to 2-bromo-p-cresol |
| Comparator Or Baseline | Standard aniline diazotization (Often lower yielding due to side reactions) |
| Quantified Difference | Near-quantitative (95%) conversion efficiency |
| Conditions | Diazotization followed by hydrolysis in aqueous acidic media |
Ensures high material recovery and process reliability when scaling up the production of specialty chemical intermediates.
Due to the high reactivity of its C-Br bond, 2-bromo-4-methylaniline is the preferred precursor for synthesizing complex biaryl compounds and functionalized quinolines via palladium-catalyzed cross-couplings. It allows manufacturers to utilize cost-effective catalyst systems without the need for the premium ligands required by chlorinated analogs [1].
The specific electronic profile provided by the para-methyl group makes this compound an ideal building block for synthesizing monoanionic PN ligands and alpha-diimine nickel precatalysts. These ligands are critical for driving high-efficiency olefin polymerization and producing advanced polyethylene elastomers with tunable branching densities [2].
With its proven ability to undergo high-yield (95%) diazotization and hydrolysis, 2-bromo-4-methylaniline is highly suited for industrial-scale Sandmeyer-type workflows. It is frequently utilized to manufacture 2-bromo-p-cresol and other halogenated aromatic derivatives used in agrochemical and active pharmaceutical ingredient (API) production[3].
Acute Toxic;Irritant